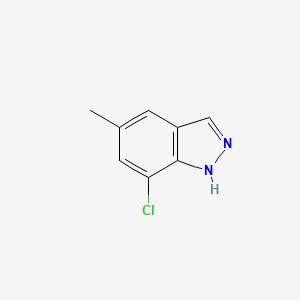

7-cloro-5-metil-1H-indazol

Descripción general

Descripción

7-chloro-5-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-chloro-5-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-5-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones medicinales

Los compuestos heterocíclicos que contienen indazol tienen una amplia variedad de aplicaciones medicinales. Se utilizan como agentes antihipertensivos, anticancerígenos, antidepresivos, antiinflamatorios y antibacterianos . Por ejemplo, los derivados de indazol mostraron una excelente actividad analgésica en la hiperalgesia mecánica inducida por el adyuvante completo de Freund (CFA) y la hiperalgesia mecánica en la neuropatía diabética inducida por modelos de estreptozotocina .

Síntesis de compuestos novedosos

Más allá de los reinos de los productos farmacéuticos y los agroquímicos, el 7-cloro-5-metil-1H-indazol encuentra su lugar como una herramienta versátil en el mundo de la síntesis química. Sus propiedades y reactividad únicas lo convierten en un reactivo valioso en la creación de compuestos y materiales novedosos con características personalizadas .

Reacciones catalizadas por metales de transición

La síntesis de 1H- y 2H-indazoles a menudo involucra reacciones catalizadas por metales de transición . Estas estrategias incluyen reacciones de ciclación reductora y síntesis de 2H-indazoles a través de la formación consecutiva de enlaces C–N y N–N sin catalizador ni disolvente a partir de 2-azidobenzaldehídos y aminas .

Secuencia de activación C–H/anulación

El diseño de nuevas estrategias sintéticas para indazoles es un tema destacado en la investigación contemporánea. La secuencia de activación C–H/anulación catalizada por metales de transición ha surgido como una herramienta favorable para construir derivados de indazol funcionalizados con una mejor tolerancia en aplicaciones medicinales, flexibilidad funcional y complejidad estructural .

Síntesis de derivados de indazol funcionalizados

La secuencia de activación C–H/anulación catalizada por metales de transición se utiliza para la síntesis en un solo paso de derivados de indazol funcionalizados . Este método proporciona un enfoque práctico para sintetizar indazoles diana con mejor tolerancia en aplicaciones medicinales, flexibilidad funcional y complejidad estructural .

Desarrollo de nuevos productos bioactivos

Los sistemas heterocíclicos basados en nitrógeno, incluidos los indazoles, se encuentran comúnmente en agentes farmacéuticos y productos naturales. Se han explorado intensamente como nuevos productos bioactivos . Los indazoles son favorecidos por los químicos sintéticos y medicinales, como lo demuestra su abundancia generalizada en productos farmacéuticos y productos naturales .

Mecanismo De Acción

Target of Action

Indazole derivatives, a family to which this compound belongs, have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology and are involved in diseases such as cancer .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, thereby affecting the signaling pathways these kinases are involved in .

Biochemical Pathways

For example, they can affect kinase signaling pathways, leading to changes in cell proliferation, survival, and metabolism .

Result of Action

Indazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .

Análisis Bioquímico

Biochemical Properties

7-chloro-5-methyl-1H-indazole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, 7-chloro-5-methyl-1H-indazole can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of 7-chloro-5-methyl-1H-indazole on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . It also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is involved in cell growth and differentiation . Furthermore, 7-chloro-5-methyl-1H-indazole can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 7-chloro-5-methyl-1H-indazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition disrupts signaling pathways that are essential for cell survival and proliferation. Additionally, 7-chloro-5-methyl-1H-indazole can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-chloro-5-methyl-1H-indazole can change over time. The stability of this compound is an important factor in its efficacy. Studies have shown that 7-chloro-5-methyl-1H-indazole is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 7-chloro-5-methyl-1H-indazole vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects while effectively inhibiting tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies depending on the animal model and the duration of exposure. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

7-chloro-5-methyl-1H-indazole is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound. Additionally, 7-chloro-5-methyl-1H-indazole can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . This modulation can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of 7-chloro-5-methyl-1H-indazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, where it can accumulate and exert its biological effects . Additionally, binding proteins can facilitate the distribution of 7-chloro-5-methyl-1H-indazole to different cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 7-chloro-5-methyl-1H-indazole is critical for its activity and function. This compound can be targeted to specific cellular compartments through various mechanisms, including post-translational modifications and interactions with targeting signals . For example, 7-chloro-5-methyl-1H-indazole can be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, it can be directed to the mitochondria, where it can influence cellular metabolism and apoptosis .

Propiedades

IUPAC Name |

7-chloro-5-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-6-4-10-11-8(6)7(9)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLBFWZEQLLBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Cl)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

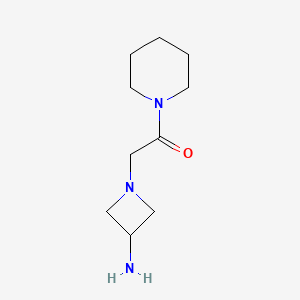

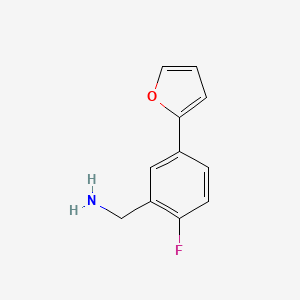

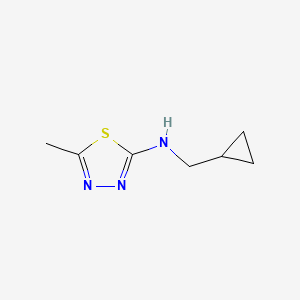

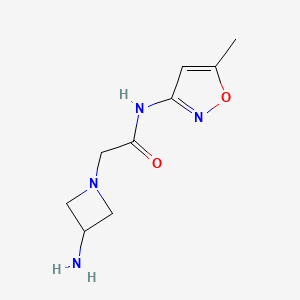

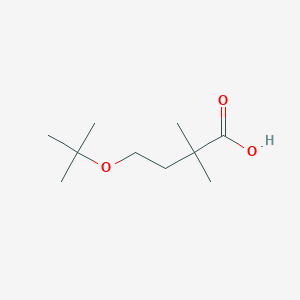

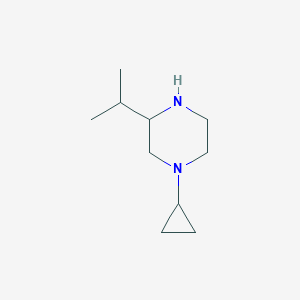

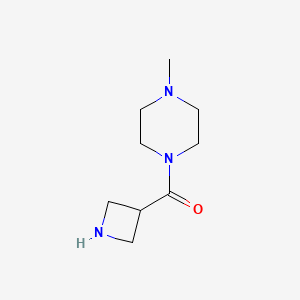

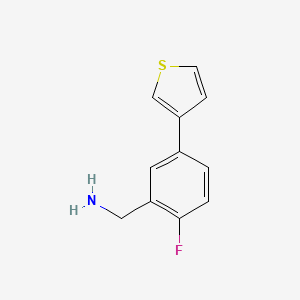

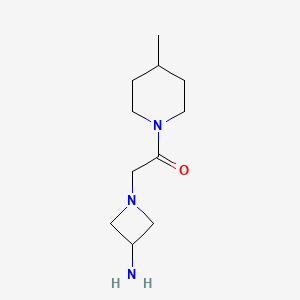

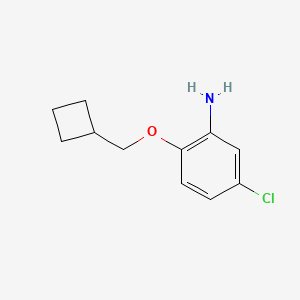

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1489831.png)

![3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489832.png)

![1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489836.png)

![1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489840.png)